Cbdha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

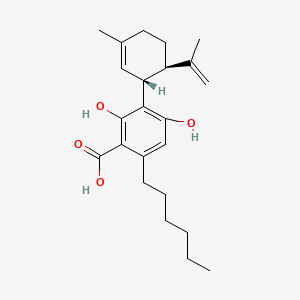

Molecular Formula |

C23H32O4 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

6-hexyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |

InChI |

InChI=1S/C23H32O4/c1-5-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,5-11H2,1,3-4H3,(H,26,27)/t17-,18+/m0/s1 |

InChI Key |

IGPRWGKYFAXUSU-ZWKOTPCHSA-N |

Isomeric SMILES |

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cannabinoid Acids: A Technical Guide to the Biosynthesis of Cannabidiolic Acid (CBDA) and its Chemical Transformations

Disclaimer: Initial searches for a synthesis pathway for "Cannabidiolic acid A" (CBDHA) from cannabidiolic acid (CBDA) did not yield any results for a cannabinoid with this specific designation. It is highly probable that "this compound" is a typographical error and the intended compound of interest is Cannabidiolic Acid (CBDA) itself, a key precursor to Cannabidiol (CBD) and other cannabinoids. This guide will therefore provide an in-depth overview of the biosynthesis of CBDA and discuss its subsequent, well-documented chemical transformations.

Introduction to Cannabinoid Biosynthesis

Cannabinoids are a class of terpenophenolic compounds predominantly found in the plant Cannabis sativa L. The acidic cannabinoids, such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA), are the primary forms synthesized in the plant's trichomes.[1][2] These acidic precursors are then converted to their neutral, more widely known counterparts (e.g., CBD and THC) through non-enzymatic decarboxylation, a process typically induced by heat or light.[3][4]

The central precursor to the major cannabinoid acids is cannabigerolic acid (CBGA).[5][6] From this pivotal molecule, a series of enzymatic reactions lead to the diverse array of cannabinoids found in different cannabis chemovars. This guide will focus on the biosynthetic pathway leading to CBDA and its subsequent chemical modifications.

Biosynthesis of Cannabidiolic Acid (CBDA)

The formation of CBDA in Cannabis sativa is a multi-step enzymatic process. The key molecular players and enzymes involved in this pathway are summarized in Table 1.

Table 1: Key Molecules and Enzymes in the Biosynthesis of CBDA

| Molecule/Enzyme | Abbreviation | Role in Pathway |

| Geranyl Pyrophosphate | GPP | Isoprenoid precursor |

| Olivetolic Acid | OA | Polyketide precursor |

| Cannabigerolic Acid | CBGA | Central cannabinoid precursor |

| CBDA Synthase | CBDAS | Enzyme catalyzing the conversion of CBGA to CBDA |

The biosynthetic pathway can be broken down into two main stages: the formation of the precursor CBGA and its subsequent conversion to CBDA.

Formation of Cannabigerolic Acid (CBGA)

The biosynthesis of CBGA begins with the convergence of two separate pathways: the polyketide pathway, which produces olivetolic acid (OA), and the methylerythritol phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP). An aromatic prenyltransferase then catalyzes the alkylation of OA with GPP to form cannabigerolic acid (CBGA).[5][7]

Conversion of CBGA to CBDA

The final step in the biosynthesis of CBDA is the oxidative cyclization of CBGA. This reaction is catalyzed by the enzyme CBDA synthase (CBDAS).[5][7] This enzyme is a flavinylated oxidase that facilitates the stereoselective conversion of the geranyl group of CBGA into the characteristic ring structure of CBDA.

The overall biosynthetic pathway is illustrated in the diagram below.

Chemical Transformations of Cannabidiolic Acid (CBDA)

Once synthesized, CBDA can undergo several chemical transformations, either naturally over time or through specific laboratory procedures. The most common and significant of these is decarboxylation. Other transformations can lead to the formation of various cannabinoid derivatives.

Table 2: Chemical Transformations of CBDA

| Transformation | Product | Conditions |

| Decarboxylation | Cannabidiol (CBD) | Heat, UV light |

| Esterification | CBDA Methyl Ester | Reaction with methanol in the presence of an acid catalyst |

| Acid-catalyzed Cyclization (of CBD) | Δ⁹-THC, Δ⁸-THC, and other isomers | Acidic conditions |

Decarboxylation to Cannabidiol (CBD)

The most prevalent chemical reaction involving CBDA is decarboxylation, which is the removal of the carboxyl group (-COOH) from the molecule.[3][4] This process converts CBDA into the neutral cannabinoid, cannabidiol (CBD). Decarboxylation is typically achieved by heating CBDA, for instance, during smoking, vaping, or laboratory heating.[4] The reaction proceeds with the release of carbon dioxide.

Synthesis of CBDA Derivatives

CBDA can be chemically modified to produce various derivatives. A notable example is the synthesis of cannabidiolic acid methyl ester (HU-580).[7] This is achieved through esterification, a standard organic chemistry reaction where the carboxylic acid group of CBDA reacts with an alcohol (in this case, methanol) in the presence of an acid catalyst to form an ester. Such derivatization is often performed to alter the parent molecule's stability, solubility, or biological activity.

Conversion to Other Cannabinoids

While there is no direct enzymatic pathway from CBDA to other major cannabinoid acids like THCA in the plant, chemical conversions of its decarboxylated product, CBD, are well-documented. Under acidic conditions, CBD can be cyclized to form various isomers of tetrahydrocannabinol (THC), including the psychoactive Δ⁹-THC and the more stable Δ⁸-THC.[8] This highlights a potential multi-step chemical pathway from CBDA to THC isomers, proceeding through the intermediate CBD.

The following diagram illustrates the key chemical transformations of CBDA.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific CBDA derivatives are often proprietary or described in specialized chemical literature. However, the general procedure for the most common transformation, decarboxylation, is well-established.

General Protocol for Decarboxylation of CBDA to CBD

-

Preparation: A purified extract of CBDA is dissolved in a suitable solvent.

-

Heating: The solution is heated to a specific temperature, typically between 110°C and 140°C. The optimal temperature and time depend on the scale and the desired conversion rate, with higher temperatures leading to faster decarboxylation.

-

Monitoring: The reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of CBDA and the appearance of CBD.

-

Purification: Once the desired level of conversion is achieved, the resulting CBD can be purified using chromatographic techniques to remove any remaining CBDA or degradation byproducts.

Conclusion

While the synthesis of a cannabinoid specifically named "Cannabidiolic acid A" (this compound) from CBDA is not described in the scientific literature, the biosynthesis of CBDA itself is a well-understood enzymatic process. CBDA serves as a crucial precursor to CBD through decarboxylation and can be chemically modified to create various derivatives. Furthermore, its decarboxylated product, CBD, can be converted into other cannabinoids, such as THC isomers, under specific chemical conditions. For researchers and drug development professionals, a thorough understanding of these biosynthetic and chemical pathways is essential for the isolation, purification, and derivatization of cannabinoids for therapeutic applications.

References

- 1. Cannabinoid - Wikipedia [en.wikipedia.org]

- 2. muvfl.com [muvfl.com]

- 3. Cannabidiolic acid - Wikipedia [en.wikipedia.org]

- 4. secretnature.com [secretnature.com]

- 5. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vaping360.com [vaping360.com]

- 7. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Chemical transformation of cannabidiol into psychotropic cannabinoids " by Minsun Jeong, Sangin Lee et al. [jfda-online.com]

Mechanism of action of Cbdha compared to CBDA.

An In-depth Technical Guide on the Core Mechanism of Action of Cannabidiolic Acid A (CBDHA) Compared to Cannabidiolic Acid (CBDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDA) is a well-characterized acidic cannabinoid precursor to cannabidiol (CBD), known for its therapeutic potential, primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of serotonin 5-HT1A receptors. Recently, a novel homolog, Cannabidihexolic Acid (this compound), also known as Cannabidiolic Acid-C6, has been identified. This guide provides a detailed comparative analysis of the mechanism of action of this compound and CBDA, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways to support further research and drug development.

Introduction

The therapeutic landscape of cannabinoids is rapidly evolving with the discovery and characterization of new compounds. While cannabidiol (CBD) and its acidic precursor, cannabidiolic acid (CBDA), have been the focus of extensive research, the emergence of novel homologs such as Cannabidihexolic Acid (this compound) presents new opportunities for understanding structure-activity relationships and developing targeted therapeutics. This compound is a hexyl homolog of CBDA, distinguished by a longer alkyl side chain. This structural modification has the potential to alter its pharmacokinetic and pharmacodynamic properties. This technical guide aims to provide a comprehensive comparison of the known mechanisms of action of this compound and CBDA, based on currently available scientific literature.

Comparative Mechanism of Action

Overview

Both CBDA and this compound are non-psychoactive cannabinoids that exert their effects through mechanisms distinct from the classical cannabinoid receptors CB1 and CB2. Their primary targets appear to be key enzymes and receptors involved in inflammation and neurotransmission.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for CBDA is the selective inhibition of the COX-2 enzyme, which is a key player in inflammation and pain signaling.[1][2][3] This selective inhibition is considered a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

While direct enzymatic inhibition data for this compound on COX enzymes is not yet available in the public domain, its structural similarity to CBDA suggests it may also possess COX-inhibitory activity. The longer hexyl side chain in this compound could potentially influence its binding affinity and selectivity for COX enzymes.

Modulation of Serotonin 5-HT1A Receptors

CBDA is known to interact with 5-HT1A serotonin receptors, which are implicated in the regulation of anxiety, nausea, and vomiting.[4] CBDA has been shown to be a potent agonist at these receptors, suggesting a potential therapeutic role in mood and emetic disorders.[4]

The interaction of this compound with 5-HT1A receptors has not been explicitly reported. However, the antinociceptive effects observed in animal models suggest a potential interaction with pain and sensory processing pathways, which can be modulated by the serotonergic system.

Quantitative Data

The following tables summarize the available quantitative data for CBDA. At present, there is no publicly available quantitative data for this compound's receptor binding or enzymatic inhibition.

Table 1: Cyclooxygenase (COX) Inhibition by CBDA

| Compound | Target | IC50 (μM) | Selectivity (COX-1/COX-2) | Reference |

| CBDA | COX-1 | ~20 | 9-fold selective for COX-2 | [3] |

| CBDA | COX-2 | ~2.2 | 9-fold selective for COX-2 | [3][5] |

Table 2: Serotonin 5-HT1A Receptor Interaction of CBDA

| Compound | Receptor | Activity | Quantitative Data | Reference |

| CBDA | 5-HT1A | Agonist | Potency reported to be 1000 times that of CBD against nausea | [4] |

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for characterizing the activity of cannabinoids like CBDA and could be applied to this compound.

Cannabinoid Extraction and Purification from Cannabis sativa

-

Objective: To isolate and purify cannabinoids from plant material.

-

Methodology:

-

Extraction: Dried and ground cannabis inflorescences are extracted with a suitable solvent (e.g., ethanol, acetone, or supercritical CO2).

-

Sonication: The mixture is sonicated to enhance extraction efficiency.

-

Centrifugation: The extract is centrifuged to separate the supernatant from the plant debris.

-

Purification: The crude extract is then subjected to further purification steps such as flash chromatography or preparative high-performance liquid chromatography (HPLC) to isolate individual cannabinoids.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound is pre-incubated with the enzyme.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

-

Detection: The production of prostaglandins (the product of the COX reaction) is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

-

In Vitro 5-HT1A Receptor Binding Assay

-

Objective: To determine the binding affinity of a compound to the 5-HT1A receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the 5-HT1A receptor are prepared.

-

Competitive Binding: The membranes are incubated with a radiolabeled ligand known to bind to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) in the presence of varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Ki Determination: The inhibitory constant (Ki), which represents the affinity of the compound for the receptor, is calculated from the IC50 value of the competition curve.

-

In Vivo Antinociceptive Activity Assay (Formalin Test)

-

Objective: To assess the analgesic properties of a compound in an animal model of pain.

-

Methodology:

-

Animal Model: Mice are used as the experimental subjects.

-

Compound Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection).

-

Formalin Injection: A dilute solution of formalin is injected into the paw of the mouse, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase).

-

Behavioral Observation: The amount of time the mouse spends licking or biting the injected paw is recorded as a measure of pain.

-

Data Analysis: The reduction in pain behavior in the treated group compared to a control group indicates antinociceptive activity.

-

Signaling Pathways and Experimental Workflows

CBDA Signaling Pathways

The following diagram illustrates the known signaling pathways for CBDA.

Experimental Workflow for Cannabinoid Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel cannabinoid.

Conclusion and Future Directions

CBDA has emerged as a promising non-psychoactive cannabinoid with well-defined mechanisms of action, particularly as a selective COX-2 inhibitor and a 5-HT1A receptor agonist. The recent identification of its hexyl homolog, this compound, opens up new avenues of research. While preliminary in vivo data suggests this compound possesses antinociceptive properties, a detailed understanding of its mechanism of action is currently lacking.

Future research should prioritize the following:

-

In vitro characterization of this compound: Comprehensive studies are needed to determine the binding affinities and functional activities of this compound at a range of relevant targets, including COX enzymes, serotonin receptors, and cannabinoid receptors.

-

Comparative quantitative analysis: Direct, head-to-head studies comparing the potency and efficacy of this compound and CBDA are essential to understand the impact of the longer alkyl side chain on biological activity.

-

Elucidation of signaling pathways: Investigating the downstream signaling cascades activated or inhibited by this compound will provide a clearer picture of its molecular mechanism of action.

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both this compound and CBDA is crucial for translating preclinical findings into potential therapeutic applications.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the growing armamentarium of cannabinoid-based medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice: cannabidihexol [iris.uniroma1.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in… [ouci.dntb.gov.ua]

The Pharmacokinetic Profile of Cannabidiolic Acid (CBDA) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA), the acidic precursor to the well-known phytocannabinoid cannabidiol (CBD), is gaining significant attention within the scientific community for its potential therapeutic applications. As research into the pharmacological effects of CBDA intensifies, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for the development of safe and effective therapeutics. This technical guide provides a comprehensive overview of the current in vivo pharmacokinetic data for CBDA, detailed experimental methodologies from key studies, and a visualization of a typical experimental workflow.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetics of CBDA have been investigated in several animal models, primarily in rabbits and dogs. The data consistently suggests that CBDA exhibits notable bioavailability, in some cases greater than its decarboxylated counterpart, CBD. The following tables summarize the key pharmacokinetic parameters from published studies.

Table 1: Pharmacokinetic Parameters of CBDA in New Zealand White Rabbits Following a Single Oral Dose

| Parameter | Fed State | Fasted State | Reference |

| Dose (mg/kg) | 16.4 | 16.4 | [1] |

| Cmax (ng/mL) | 1,196 | 2,573 | [1] |

| Tmax (hours) | 1.12 | 1.07 | [1] |

| AUC (ng-h/mL) | 6,176 | 12,286 | [1] |

| t1/2 (hours) | 3.49 | 3.26 | [1] |

Table 2: Pharmacokinetic Parameters of CBDA in Beagle Dogs Following Oral Administration

| Study Type | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng-h/mL) | Reference |

| Single Dose | ~1 | CBD/CBDA-rich hemp extract | Not specified | Not specified | Not specified | [2] |

| Chronic (12 weeks) | 2 (total CBD/CBDA) | CBD-rich hemp supplement | 301 (dogs) | 1.4 (dogs) | 1297 (dogs) | [3] |

| Single Dose | 1 | Soft chews with CBD/CBDA predominant extract | Not specified | Not specified | Not specified | [4] |

| Chronic | 2 | CBD/CBDA-rich hemp | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of CBDA.

Study in New Zealand White Rabbits

-

Animal Model: Six healthy New Zealand White rabbits were used in a two-phase crossover study.

-

Drug Administration:

-

Phase 1 (Fasted): A single oral dose of hemp oil containing 16.4 mg/kg of CBDA and 15 mg/kg of CBD was administered.

-

Phase 2 (Fed): The same dose was administered, followed by a food slurry.

-

-

Sample Collection: Blood samples were collected at predetermined time points over a 24-hour period.

-

Analytical Method: Plasma concentrations of CBDA and CBD were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.[1]

Studies in Beagle Dogs

-

Animal Model: Healthy, purpose-bred Beagle dogs were used in these studies.[2][3]

-

Drug Administration:

-

Single Dose Study: A single oral dose of a CBD/CBDA-rich hemp extract at approximately 1 mg/kg for each compound was administered.[2]

-

Chronic Study: An oral CBD-rich hemp supplement was administered at a dose of 2 mg/kg of total CBD/CBDA twice daily for 12 weeks.[3] The formulation was a soft chew containing an equal mix of CBD and CBDA.[3]

-

-

Sample Collection: Blood samples were collected at various time points to determine the pharmacokinetic profile.

-

Analytical Method: Serum or plasma concentrations of cannabinoids were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7][8][9]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the serum/plasma concentration-time data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of CBDA, from animal preparation to data analysis.

Caption: Workflow of an in vivo CBDA pharmacokinetic study.

Metabolism of CBDA

Detailed in vivo metabolic pathways for CBDA are not as well-characterized as those for CBD. However, it is generally understood that, like other cannabinoids, CBDA is likely metabolized by the cytochrome P450 (CYP450) enzyme system in the liver. Studies on CBD have identified species-specific differences in metabolism, for instance between dogs and humans, suggesting that similar variations may exist for CBDA.[4] The inherent instability of CBDA, which readily decarboxylates to CBD, presents a challenge in distinguishing the metabolism of the parent compound from that of its primary metabolite, CBD. Further research is required to elucidate the specific enzymes involved in CBDA metabolism and to identify its unique metabolites.

Conclusion

The available in vivo data indicates that CBDA is orally bioavailable in animal models, with pharmacokinetic parameters influenced by factors such as the fed state of the animal. While current research provides a foundational understanding of CBDA's absorption and disposition, further studies are necessary to fully characterize its metabolic fate and to establish its pharmacokinetic profile in humans. A more comprehensive understanding of these aspects is critical for the advancement of CBDA as a potential therapeutic agent.

References

- 1. [논문]Feeding decreases the oral bioavailability of cannabidiol and cannabidiolic acid in hemp oil in New Zealand White rabbits (Oryctolagus cuniculus) [scienceon.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. downloads.tripawds.com [downloads.tripawds.com]

- 4. Pharmacokinetics, efficacy, and safety of cannabidiol in dogs: an update of current knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

The Uncarboxylated Precursor: An In-Depth Technical Guide to the Bioavailability and Metabolic Fate of Cannabidiolic Acid (CBDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDA), the acidic precursor to the well-known cannabidiol (CBD), is emerging from the shadows of its decarboxylated counterpart as a molecule of significant therapeutic interest. Historically overlooked, recent research has illuminated its unique pharmacological properties and, most notably, its superior bioavailability compared to CBD. This technical guide provides a comprehensive analysis of the current scientific understanding of the bioavailability and metabolic fate of CBDA. It is designed to be a vital resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of key biological processes. By presenting a clear and structured overview of CBDA's journey through the body, this guide aims to facilitate further investigation and unlock the full therapeutic potential of this promising phytocannabinoid.

Introduction

Cannabidiolic acid (CBDA) is a prominent cannabinoid found in the raw and uncured Cannabis sativa plant. It is the biosynthetic precursor to cannabidiol (CBD), undergoing a process of decarboxylation, typically through heat or prolonged storage, to form the more widely recognized CBD. For many years, CBDA was considered an inactive compound, a mere stepping stone in the formation of CBD. However, a growing body of evidence now suggests that CBDA possesses its own distinct and potent therapeutic properties, including anti-inflammatory, anti-emetic, and anti-convulsant effects.

A critical aspect of any therapeutic agent is its bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action. Emerging research has consistently demonstrated that CBDA exhibits significantly higher bioavailability than CBD, a finding with profound implications for its potential clinical efficacy and dosing strategies. Understanding the metabolic fate of CBDA is equally crucial, as its biotransformation products may contribute to its overall pharmacological profile and safety.

This guide synthesizes the current knowledge on the bioavailability and metabolism of CBDA, with a focus on providing quantitative data and detailed experimental context to support ongoing research and development efforts.

Bioavailability of CBDA: A Comparative Analysis

Numerous studies, primarily in animal models, have established the superior bioavailability of CBDA when compared to CBD. This enhanced absorption is a key advantage that could translate to lower required doses and more consistent therapeutic effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of CBDA and CBD from in vivo studies conducted in canines, a commonly used animal model for preclinical cannabinoid research. These studies consistently show higher maximum plasma concentrations (Cmax) and greater overall exposure (AUC) for CBDA.

Table 1: Pharmacokinetic Parameters of CBDA and CBD in Dogs Following Oral Administration of a 1 mg/kg Dose of Isolate or Full-Spectrum Extract.

| Cannabinoid | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) |

| CBDA | Isolate | 235.51 ± 65.59 | 1.75 ± 2.58 | 1255.70 ± 463.52 |

| CBD | Isolate | 69.80 ± 35.44 | 2.75 ± 2.31 | 420.61 ± 45.52 |

| CBDA | Full Spectrum | 229.30 ± 145.51 | 1.81 ± 2.55 | 1240.97 ± 450.55 |

| CBD | Full Spectrum | 64.66 ± 37.05 | 3.75 ± 2.71 | 354.45 ± 124.65 |

Data presented as mean ± standard deviation.

Table 2: Comparative Pharmacokinetics of CBDA and CBD in Dogs Following Oral Administration of Different Formulations.

| Formulation | Cannabinoid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |

| Oil 1 | CBDA | ~1 | 239.1 ± 117.2 | 2.3 ± 0.8 | 1481.3 ± 575.1 |

| CBD | ~1 | 82.5 ± 36.9 | 2.3 ± 0.8 | 496.2 ± 200.7 | |

| Oil 2 | CBDA | ~1 | 374.2 ± 138.5 | 2.0 ± 0.0 | 2337.0 ± 863.3 |

| CBD | ~1 | 102.7 ± 47.9 | 2.2 ± 0.4 | 632.7 ± 286.9 | |

| Soft Chew | CBDA | ~1 | 222.3 ± 71.9 | 2.7 ± 1.0 | 1494.3 ± 469.8 |

| CBD | ~1 | 77.5 ± 29.9 | 2.8 ± 1.0 | 506.7 ± 204.4 |

Data presented as mean ± standard error of the mean.

Metabolic Fate of CBDA

The metabolism of CBDA is a critical area of investigation, as it dictates the duration of action and the nature of the circulating compounds that may exert biological effects. The current understanding suggests that CBDA follows a distinct metabolic path from CBD, with direct conjugation being a primary route.

In Vivo Decarboxylation: A Matter of Debate

A key question in CBDA metabolism is the extent to which it is converted to CBD in the body. While the acidic environment of the stomach has been proposed as a site for decarboxylation, in vivo studies have not consistently shown this to be a major pathway. The presence of significant levels of CBDA in plasma following oral administration suggests that a substantial portion of the molecule is absorbed intact. However, the possibility of some degree of conversion in the gastrointestinal tract or during first-pass metabolism in the liver cannot be entirely ruled out and requires further investigation.

Phase I and Phase II Metabolism

The metabolism of xenobiotics typically involves two phases. Phase I reactions, mediated primarily by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

For CBD, the primary metabolic pathway involves hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), which is further oxidized to 7-carboxy-CBD (7-COOH-CBD). These reactions are catalyzed by CYP enzymes, particularly CYP2C19 and CYP3A4. The hydroxylated metabolites then undergo glucuronidation (a Phase II reaction)[1].

In contrast, in vitro studies with dog liver microsomes suggest that CBDA is a poor substrate for CYP enzymes. Instead, it appears to be primarily metabolized through direct glucuronidation , a Phase II conjugation reaction. This indicates that the carboxylic acid group of CBDA is a primary target for metabolic enzymes, bypassing the extensive Phase I oxidation seen with CBD.

The following diagram illustrates the proposed metabolic pathways for both CBD and CBDA.

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide, providing a framework for the design and execution of future research on CBDA pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Canines

-

Animal Models: Healthy adult Beagle dogs are commonly used. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

-

Dosing:

-

Formulations: CBDA and CBD are administered as isolates or in full-spectrum hemp extracts, often dissolved in a carrier oil such as medium-chain triglyceride (MCT) oil or formulated into soft chews.

-

Administration: Oral administration is the most common route, with doses typically ranging from 1 to 10 mg/kg of body weight.

-

-

Blood Sample Collection:

-

Timepoints: Blood samples are collected via venipuncture at multiple time points post-administration, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.

-

Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

-

Analytical Methodology:

-

Technique: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the quantification of cannabinoids and their metabolites in biological matrices.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification. Calibration curves are generated using known concentrations of the analytes.

-

In Vitro Metabolism Studies

-

Enzyme Source: Pooled liver microsomes from the species of interest (e.g., human, dog) are used as a source of Phase I (CYP) and Phase II (UGT) metabolic enzymes.

-

Incubation:

-

The test compound (CBDA or CBD) is incubated with the liver microsomes in a buffered solution.

-

For Phase I metabolism, the incubation mixture is fortified with NADPH as a cofactor for CYP enzymes.

-

For Phase II glucuronidation, the incubation mixture is fortified with UDPGA (uridine 5'-diphosphoglucuronic acid) as a cofactor for UGT enzymes.

-

-

Reaction Termination: The metabolic reactions are stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound and the formation of metabolites.

Discussion and Future Directions

The available evidence strongly suggests that CBDA is more bioavailable than CBD, a characteristic that positions it as a potentially more efficient therapeutic agent. The primary metabolic pathway for CBDA appears to be direct glucuronidation, which differs significantly from the extensive oxidative metabolism of CBD. This difference in metabolism could have important implications for drug-drug interactions and the overall safety profile of CBDA.

However, several key questions remain to be addressed:

-

Human Pharmacokinetics: While animal studies provide valuable insights, dedicated pharmacokinetic studies in humans are essential to confirm the enhanced bioavailability of CBDA and to characterize its metabolic profile in a clinical context.

-

Identification of Specific Metabolites: Comprehensive metabolite identification studies are needed to definitively characterize the structure of CBDA-glucuronide and to investigate the potential formation of other minor metabolites in vivo.

-

Enzymology of CBDA Glucuronidation: Identifying the specific UGT isoforms responsible for CBDA glucuronidation will be crucial for predicting potential drug-drug interactions.

-

Pharmacological Activity of Metabolites: The biological activity of CBDA-glucuronide and any other identified metabolites should be investigated to determine their contribution to the overall therapeutic effects of CBDA.

Conclusion

Cannabidiolic acid is a promising phytocannabinoid with a distinct pharmacokinetic and metabolic profile compared to CBD. Its superior bioavailability represents a significant therapeutic advantage. While our understanding of its metabolic fate is growing, further research is imperative to fully elucidate its biotransformation pathways and the pharmacological activity of its metabolites. The data and methodologies presented in this guide provide a solid foundation for the continued exploration of CBDA as a novel therapeutic entity. As research progresses, CBDA may transition from being considered a mere precursor to a clinically valuable molecule in its own right.

References

In Vitro Stability of Cannabidiolic Acid (CBDA) in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro stability of cannabidiolic acid (CBDA), a primary cannabinoid found in the raw cannabis plant. Understanding the stability of CBDA in various solvents is critical for accurate analytical testing, formulation development, and ensuring the therapeutic potential of CBDA-containing products. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the core chemical transformation of CBDA.

Introduction to CBDA Stability

Cannabidiolic acid (CBDA) is the acidic precursor to the well-known cannabinoid, cannabidiol (CBD). In its natural state within the cannabis plant, cannabinoids are predominantly found in their acidic forms. CBDA is thermally labile and undergoes a chemical reaction known as decarboxylation, where it loses a carboxyl group (COOH) in the form of carbon dioxide (CO2) to convert into the neutral and more stable cannabinoid, CBD.[1][2] This conversion can also be influenced by factors such as light and the solvent in which it is dissolved. For researchers and drug development professionals, managing the stability of CBDA is paramount to maintaining the integrity of standards, extracts, and final formulations.

Factors Influencing CBDA Stability

The primary factor driving the degradation of CBDA in vitro is temperature . Elevated temperatures significantly accelerate the rate of decarboxylation.[3][4] Another critical factor is the choice of solvent . While organic solvents are necessary to dissolve cannabinoids for analysis and formulation, their properties can influence the stability of CBDA. Additionally, exposure to light can contribute to the degradation of cannabinoids, including CBDA.[5]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of CBDA under various conditions. It is important to note that comprehensive comparative studies of CBDA stability across a wide range of organic solvents are limited in the current scientific literature.

Stability of CBDA in Methanol Solution

A study on the stability of mixed cannabinoid standards in 80% methanol provides some of the most direct quantitative data on CBDA stability in a common laboratory solvent. The data highlights the impact of temperature on degradation.

| Temperature | Time | CBDA Remaining (%) | Storage Conditions |

| 22 °C (Room Temp) | 30 hours | ~90.4% | In the dark |

| 4 °C | 72 hours | >95% (Stable) | In the dark |

| -20 °C | 48 hours | ~89.4% | In the dark |

| Data synthesized from a study on mixed cannabinoid standards.[6] |

The study also noted that under lighted conditions at room temperature, the degradation of acidic cannabinoids was more pronounced, with reductions of 11-23% within 24 hours.[6]

Kinetics of Thermal Decarboxylation of CBDA in Hemp

While not a solvent-based stability study, the kinetics of thermal decarboxylation of CBDA in solid hemp material provide crucial data on its inherent thermal instability. These studies typically follow pseudo-first-order kinetics.

| Temperature | Rate Constant (k) (s⁻¹) |

| 100 °C | 1.5 x 10⁻⁴ |

| 110 °C | 4.7 x 10⁻⁴ |

| 120 °C | 1.2 x 10⁻³ |

| 130 °C | 3.3 x 10⁻³ |

| 140 °C | 7.9 x 10⁻³ |

| Data from a study on the decarboxylation of CBDA in hemp.[7] |

Stability in Other Solvents: A Qualitative Overview

While extensive quantitative data is lacking for a direct comparison, some general observations on cannabinoid stability in other solvents can be made:

-

Ethanol: Generally considered a good solvent for long-term storage of cannabinoids, particularly at low temperatures.[2] Studies on CBD have shown it to be more stable in ethanol than in aqueous solutions.[8][9] It is plausible that this stabilizing effect extends to CBDA.

-

Aqueous Solutions: CBDA, like other cannabinoids, has very low solubility in water. Moreover, aqueous environments can facilitate degradation, especially under non-neutral pH conditions. Studies on CBD have shown significant degradation in simulated physiological conditions (pH 7.4).[8][9]

Experimental Protocols

Accurate assessment of CBDA stability relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the gold standard for separating and quantifying cannabinoids.

Protocol for a CBDA In Vitro Stability Study

This protocol outlines a general procedure for assessing the stability of CBDA in a specific solvent.

1. Preparation of CBDA Stock Solution:

- Accurately weigh a known amount of high-purity CBDA reference standard.

- Dissolve the standard in the solvent of interest (e.g., ethanol, methanol, acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

2. Preparation of Stability Samples:

- Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

- Aliquot the working solution into multiple amber glass vials to minimize light exposure.

3. Storage Conditions:

- Store the vials under different conditions to be tested (e.g., -20°C, 4°C, 25°C, 40°C).

- For each temperature, a set of samples should be protected from light (e.g., wrapped in aluminum foil) and another set exposed to ambient light to assess photostability.

4. Sample Analysis:

- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

- Analyze the sample immediately using a validated HPLC-UV or HPLC-MS/MS method.

5. HPLC-UV Method Parameters (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.5 mL/min.

- Column Temperature: 45°C.

- Detection Wavelength: 228 nm.

- Injection Volume: 5 µL.

6. Data Analysis:

- Quantify the peak area of CBDA at each time point.

- Calculate the percentage of CBDA remaining relative to the initial (time 0) concentration.

- If applicable, calculate the degradation rate constant (k) and the half-life (t₁/₂) of CBDA under each condition.

Visualization of CBDA Degradation Pathway

The primary degradation pathway for CBDA is decarboxylation to CBD. This process can be visualized as a simple chemical transformation.

Below is a workflow diagram for a typical in vitro stability study of CBDA.

Conclusion

The in vitro stability of CBDA is a critical consideration for any scientific endeavor involving this cannabinoid. The primary degradation pathway is decarboxylation to CBD, a reaction that is significantly accelerated by heat. While methanol has been shown to be a suitable solvent for short-term storage, particularly at refrigerated temperatures, more comprehensive quantitative data on the long-term stability of CBDA in a wider array of organic solvents is needed. The use of validated HPLC methods is essential for accurately monitoring the stability of CBDA and ensuring the reliability of research and development outcomes. Researchers and formulation scientists should prioritize low-temperature and light-protected conditions to preserve the integrity of CBDA in solution.

References

- 1. Mechanism and kinetics of CBDA decarboxylation into CBD in hemp [ouci.dntb.gov.ua]

- 2. air.unimi.it [air.unimi.it]

- 3. thecbggurus.com [thecbggurus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leaner and greener analysis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Study Investigates Cannabidiol (CBD) Stability | Green Flower News [news.green-flower.com]

- 10. iris.unimore.it [iris.unimore.it]

The Thermal Degradation Profile of Cannabidiolic Acid (CBDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDHA), the acidic precursor to cannabidiol (CBD), is a prominent cannabinoid in raw Cannabis sativa L. Its thermal instability is a critical factor in the processing of cannabis for pharmaceutical and other applications. This technical guide provides an in-depth analysis of the thermal degradation profile of this compound, focusing on its primary degradation pathway: decarboxylation to CBD. It also explores the subsequent thermal degradation of CBD. This document synthesizes available quantitative data, details experimental protocols for analysis, and presents visual representations of the degradation process and analytical workflows. While extensive research has been conducted on the decarboxylation of this compound, a detailed profile of its direct thermal degradation into other products remains an area for further investigation. Similarly, specific signaling pathways for this compound have not been extensively characterized in the current body of scientific literature.

Introduction

Cannabidiolic acid (this compound) is a non-psychoactive cannabinoid that readily converts to the pharmacologically active cannabidiol (CBD) upon heating.[1] This process, known as decarboxylation, involves the removal of a carboxyl group and is the principal thermal degradation pathway for this compound.[2] Understanding the kinetics and products of this degradation is paramount for controlling the chemical composition of cannabis-derived products and ensuring consistent dosing in therapeutic applications. Factors such as temperature, time, and the chemical environment significantly influence the rate of decarboxylation and the potential formation of other degradation byproducts.[2][3]

Thermal Degradation of this compound: Decarboxylation

The primary thermal degradation event for this compound is its conversion to CBD. This reaction is well-documented and follows first-order kinetics.[4] The rate of this conversion is highly dependent on temperature, with higher temperatures leading to faster decarboxylation.

Quantitative Data: Kinetics of this compound Decarboxylation

The following table summarizes the kinetic parameters for the decarboxylation of this compound at various temperatures as reported in scientific literature. The rate constant (k) indicates the speed of the reaction, with a larger value signifying a faster conversion of this compound to CBD.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁₂) (min) | Reference |

| 100 | 0.00013 | 88.8 | [2] |

| 110 | 0.00033 | 35.0 | [2] |

| 120 | 0.00074 | 15.6 | [2] |

| 130 | 0.00160 | 7.2 | [2] |

| 140 | 0.00328 | 3.5 | [2] |

Table 1: Kinetic parameters for the thermal decarboxylation of this compound to CBD.

Beyond Decarboxylation: Further this compound Degradation

Current research primarily focuses on the decarboxylation of this compound to CBD. While it is plausible that at higher temperatures this compound could degrade into other minor products directly, this has not been extensively studied or documented in the provided search results. The predominant pathway remains the conversion to CBD, which then undergoes its own thermal degradation.

Thermal Degradation of Cannabidiol (CBD)

Once formed from this compound, CBD itself is susceptible to further thermal degradation, especially at elevated temperatures and under oxidative conditions. The main degradation products of CBD include Δ⁹-tetrahydrocannabinol (Δ⁹-THC), cannabinol (CBN), and cannabielsoin (CBE).[3][5]

Quantitative Data: Thermal Degradation of CBD

The stability of CBD is influenced by temperature, time, and the presence of acidic or oxidative environments. The following table presents data on the degradation of CBD under specified thermal conditions.

| Temperature (°C) | Duration | Degradation (%) | Degradation Products | Reference |

| 220 | 60 min | >20% | Δ⁹-THC, CBN, CBE | [5] |

| 250 (GC inlet) | Brief | ~35.6% (for CBG) | CBC (from CBG) | [5] |

| Pasteurization (Pomegranate Juice) | - | ~25% | THC (slight increase) | [6] |

| Sterilization (Pomegranate Juice) | - | 85.7% - 92% | THC (increase) | [6] |

Table 2: Summary of CBD thermal degradation under various conditions.

Experimental Protocols

The analysis of this compound and its degradation products typically involves chromatographic techniques to separate and quantify the individual cannabinoids.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for cannabinoid analysis as it can quantify both the acidic and neutral forms without causing thermal degradation during analysis.[7][8][9]

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is commonly used.[7]

-

Column: A C18 reversed-phase column is most frequently employed for the separation of cannabinoids.[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of formic or acetic acid to improve peak shape, is typical.

-

Detection: Cannabinoids are typically detected at a wavelength of around 220-230 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of certified reference standards.

Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability of cannabinoids by measuring the change in mass of a sample as a function of temperature. While not providing detailed product profiles, it can indicate the temperatures at which degradation occurs.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Size: Typically 1-10 mg.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or in an oxidative atmosphere (e.g., air) to study oxidative degradation.

-

Heating Rate: A controlled heating rate, for example, 10°C/min, is applied.

-

Analysis: The resulting TGA curve plots mass loss against temperature, revealing the onset temperature of degradation and the temperature of maximum mass loss.

Mandatory Visualizations

Signaling Pathways

The direct signaling pathways of this compound are not well-established in the current scientific literature. Research has predominantly focused on the signaling pathways of its decarboxylated product, CBD, and other major cannabinoids like THC.

Experimental and Logical Diagrams

Caption: Workflow for analyzing this compound thermal degradation.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcst.rsu.ac.th [jcst.rsu.ac.th]

- 7. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. um.edu.mt [um.edu.mt]

- 9. researchgate.net [researchgate.net]

A Technical Whitepaper on the Theoretical Receptor Binding Profile of Cannabidiolic Acid Hydroxamic Acid (CBDA-HA)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a theoretical guide based on the known pharmacology of cannabidiolic acid (CBDA) and the chemical properties of hydroxamic acids. To date, no direct experimental data on the receptor binding affinity of cannabidiolic acid hydroxamic acid (CBDA-HA) has been published in peer-reviewed literature. The information presented herein is intended to provide a scientific foundation for future research into this novel compound.

Executive Summary

Cannabidiolic acid (CBDA), a non-psychoactive cannabinoid precursor from Cannabis sativa, has garnered interest for its therapeutic potential. The synthesis of novel derivatives, such as cannabidiolic acid hydroxamic acid (CBDA-HA), opens new avenues for drug discovery. This whitepaper explores the hypothetical receptor binding affinity of CBDA-HA by examining the established pharmacology of CBDA and the functional properties of hydroxamic acids. Based on this analysis, we postulate that CBDA-HA is a prime candidate for inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document outlines the theoretical basis for this hypothesis, summarizes relevant quantitative data for the parent compound CBDA, and provides conceptual experimental protocols and signaling pathways to guide future research.

The Parent Compound: Cannabidiolic Acid (CBDA)

CBDA is the acidic precursor to cannabidiol (CBD).[1] Unlike CBD, which has a complex and still debated mechanism of action, CBDA has demonstrated activity at several non-cannabinoid receptors. It has a notably low affinity for the canonical cannabinoid receptors, CB1 and CB2.[1]

Known Receptor Interactions of CBDA

Research has identified several molecular targets for CBDA, suggesting a distinct pharmacological profile from its decarboxylated form, CBD.

| Receptor/Target | Reported Interaction | Quantitative Data |

| 5-HT1A | Agonist/Positive Allosteric Modulator | Enhances 5-HT1A receptor activation, reported to be more potent than CBD in reducing nausea and vomiting.[1] |

| GPR55 | Antagonist | Interacts with this orphan receptor, which is implicated in epilepsy. |

| TRPV1 | Agonist | May interact with Transient Receptor Potential Vanilloid 1, a channel involved in pain and inflammation. |

| COX-2 | Inhibitor | Exhibits inhibitory activity on the cyclooxygenase-2 enzyme, suggesting anti-inflammatory properties. |

| CB1 | Very Low Affinity | Significantly lower affinity compared to THC. |

| CB2 | Very Low Affinity | Significantly lower affinity compared to THC. |

Note: Specific Ki or IC50 values for CBDA across all these targets are not consistently reported in the literature, highlighting a need for further quantitative analysis.

The Functional Moiety: Hydroxamic Acids

Hydroxamic acids (-CONHOH) are a class of organic compounds with a wide range of biological activities. Their defining characteristic is the ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[2] This property makes them effective inhibitors of metalloenzymes.[2][3]

Beyond metalloenzymes, hydroxamic acids are also recognized as inhibitors of other enzyme classes, such as serine hydrolases.[4] This inhibition can occur through mechanisms other than metal chelation, such as forming stable intermediates with active site residues.

Hypothetical Target for CBDA-HA: Fatty Acid Amide Hydrolase (FAAH)

Given the known pharmacology of the endocannabinoid system and the chemical nature of hydroxamic acids, we hypothesize that Fatty Acid Amide Hydrolase (FAAH) is a primary molecular target for CBDA-HA.

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide (AEA) and other fatty acid amides.[5] By inhibiting FAAH, the levels of these endogenous signaling lipids are increased, leading to therapeutic effects such as analgesia and anxiolysis without the psychotropic effects associated with direct CB1 receptor agonists.[5] The development of FAAH inhibitors is a major focus in CNS drug discovery.[6]

Rationale for the Hypothesis:

-

Structural Analogy: The core structure of CBDA could serve as a scaffold to deliver the hydroxamic acid moiety to the active site of FAAH.

-

Established Inhibitor Class: While many FAAH inhibitors are carbamates or α-ketoheterocycles, the broader class of serine hydrolase inhibitors includes compounds where a hydroxamic acid could theoretically interact with the catalytic serine residue.[6]

-

Therapeutic Synergy: The known anti-inflammatory and anxiolytic-like effects of CBDA could be synergistically enhanced by the elevation of endocannabinoid tone through FAAH inhibition.

Proposed Experimental Protocols

To investigate the receptor binding affinity and functional activity of CBDA-HA, a series of established biochemical assays are proposed.

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This assay would determine if CBDA-HA retains any affinity for the primary cannabinoid receptors. It is a competitive binding assay to measure the displacement of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) by CBDA-HA.

Methodology:

-

Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.[7]

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4).[7]

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of CBDA-HA.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.[7]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of CBDA-HA that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant).

References

- 1. Cannabinoid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jag.journalagent.com [jag.journalagent.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cannabidiolic Acid (CBDHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDHA), the acidic precursor to cannabidiol (CBD), is emerging as a phytocannabinoid with significant therapeutic potential. While research has historically focused on its decarboxylated form, recent studies have begun to elucidate the unique pharmacological profile of this compound. This technical guide provides an in-depth overview of the primary therapeutic targets of this compound, focusing on its anti-inflammatory, anti-emetic, and anticonvulsant properties. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction

Cannabidiolic acid (this compound) is a prominent cannabinoid found in raw Cannabis sativa plants. Through a process of decarboxylation, typically involving heat, this compound is converted to the more widely known cannabidiol (CBD). However, emerging evidence suggests that this compound possesses distinct and potent biological activities that are independent of its conversion to CBD. This guide explores the key molecular targets of this compound that are currently under investigation, providing a technical framework for researchers and drug development professionals.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound appears to be mediated through its interaction with several key biological targets. These include enzymes involved in the inflammatory cascade and serotonin receptors that modulate nausea and seizure activity.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism underlying the anti-inflammatory effects of this compound is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.

| Compound | Target | Assay Type | IC50 Value | Selectivity (COX-1/COX-2) | Reference |

| This compound | COX-2 | In vitro enzyme inhibition | ~ 2 µM | 9-fold | [1][2] |

| This compound | COX-1 | In vitro enzyme inhibition | ~ 18 µM | - | [2] |

Serotonin Receptor Modulation

This compound has been shown to interact with serotonin receptors, which are implicated in the regulation of nausea, vomiting, and seizure activity. The available evidence suggests that this compound may act as an allosteric modulator at these receptors, rather than a direct orthosteric ligand.

The 5-HT1A receptor is a subtype of serotonin receptor that, when activated, can produce anxiolytic and anti-emetic effects. While direct high-affinity binding of this compound to the 5-HT1A receptor has not been demonstrated, evidence suggests that cannabinoids can act as allosteric modulators of this receptor, potentially enhancing the effects of the endogenous ligand, serotonin.[1][2][3]

The 5-HT3A receptor is a ligand-gated ion channel involved in the vomiting reflex. Antagonism of this receptor is a common strategy for anti-emetic drugs. Cannabinoids have been shown to allosterically inhibit 5-HT3A receptor function, suggesting a potential mechanism for the anti-emetic effects of this compound.[4]

N.B.: Specific quantitative data (e.g., Ki, IC50) for this compound's allosteric modulation of 5-HT1A and 5-HT3A receptors is an active area of research and not yet fully established in the public domain.

In Vivo Evidence of Therapeutic Potential

Preclinical studies in animal models have provided evidence for the therapeutic potential of this compound in several areas.

Anti-Emetic Effects

The anti-emetic properties of cannabinoids are well-documented. In vivo models, such as the conditioned gaping model in rats (a proxy for nausea) and emesis models in shrews, are used to evaluate these effects. While specific quantitative data for this compound is still emerging, the modulation of 5-HT3A receptors provides a strong rationale for its anti-emetic potential.

Anticonvulsant Effects

CBD has been approved for the treatment of certain forms of epilepsy, such as Dravet syndrome. Animal models of Dravet syndrome, which often involve genetic modifications (e.g., Scn1a mutations), are used to assess the anticonvulsant properties of compounds. These models often measure the threshold for seizures induced by stimuli like hyperthermia. While clinical data exists for CBD in Dravet syndrome, further preclinical studies are needed to quantify the specific anticonvulsant efficacy of this compound.[5][6][7]

Anti-Inflammatory Effects

The COX-2 inhibitory activity of this compound translates to anti-inflammatory effects in vivo. Common preclinical models to assess anti-inflammatory potential include the carrageenan-induced paw edema model in rodents and lipopolysaccharide (LPS)-induced inflammation models. In these models, a reduction in paw swelling or a decrease in the expression of pro-inflammatory cytokines, respectively, are measured as indicators of efficacy.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric substrate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in the wells of a microplate.

-

Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric substrate (e.g., TMPD).

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD oxidation) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To assess the binding affinity of this compound to the 5-HT1A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

-

Radioligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT1A ligand like serotonin or WAY-100635)

-

Test compound (this compound) at various concentrations

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the Ki or IC50 value.[3]

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats or Swiss mice

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Test compound (this compound) formulated for oral or intraperitoneal administration

-

Vehicle control

-

P plethysmometer or digital calipers

Procedure:

-

Administer this compound or vehicle to the animals at various doses.

-

After a set pre-treatment time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).

-

Calculate the percentage of edema inhibition for each dose of this compound compared to the vehicle control group.

-

Analyze the data to determine the dose-dependent anti-inflammatory effect of this compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of COX-2 Inhibition by this compound

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on COX enzymes.

Logical Relationship of this compound's Potential Anti-Emetic Action

Caption: this compound may reduce emesis by allosterically inhibiting the 5-HT3A receptor.

Conclusion and Future Directions

Cannabidiolic acid is a promising phytocannabinoid with distinct therapeutic targets and mechanisms of action. Its selective inhibition of COX-2 provides a strong basis for its anti-inflammatory properties. Furthermore, its potential modulation of serotonin receptors, particularly 5-HT1A and 5-HT3A, suggests it may be a valuable agent for managing nausea, vomiting, and seizure disorders.

Future research should focus on several key areas:

-

Quantitative Analysis of Serotonin Receptor Interaction: Determining the precise nature and affinity of this compound's allosteric modulation of 5-HT1A and 5-HT3A receptors is crucial.

-

In Vivo Dose-Response Studies: Comprehensive dose-response studies in relevant animal models are needed to establish the in vivo efficacy and therapeutic window of this compound for its various potential applications.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

-

Clinical Trials: Ultimately, well-controlled clinical trials are necessary to validate the therapeutic potential of this compound in human populations.

This technical guide provides a foundation for the ongoing investigation of this compound. The data and protocols presented herein are intended to facilitate further research and accelerate the translation of this promising natural compound into novel therapeutics.

References

- 1. Agonistic properties of cannabidiol at 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Positive allosteric modulation of the 5-HT1A receptor by indole-based synthetic cannabinoids abused by humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor mechanism and antiemetic activity of structurally diverse cannabinoids against radiation-induced emesis in the Least shrew - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cannabidiolic Acid (CBDHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDHA), the acidic precursor to cannabidiol (CBD), is a prominent cannabinoid found in raw and unprocessed Cannabis sativa plants. With the growing interest in the therapeutic potential of cannabinoids, accurate and reliable quantification of this compound is crucial for product quality control, dosage determination, and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is considered the gold standard for cannabinoid analysis as it allows for the separation and quantification of both acidic and neutral forms without the need for derivatization, which can be a drawback of gas chromatography-based methods.[1][2][3][4] This application note provides a detailed protocol for the quantification of this compound in various matrices using a validated HPLC-UV method.

Experimental Protocol

This protocol is based on established reversed-phase HPLC methods for cannabinoid analysis.

1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Sample matrix (e.g., cannabis flower, extract, oil)

2. Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Diluent: 80:20 Methanol/Water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 0.3 µg/mL to 80 µg/mL.

4. Sample Preparation

-

Plant Material (Flower):

-

Homogenize the plant material.

-

Accurately weigh a representative portion of the homogenized sample.

-

Extract the cannabinoids using an appropriate organic solvent such as methanol or ethanol, often with the aid of ultrasonication for 15 minutes.[5]

-

Centrifuge the extract to pellet solid plant material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilute the filtered extract with the diluent to a concentration within the calibration range.

-

-

Oils and Extracts:

-

Accurately weigh the sample.

-

Dissolve the sample in the diluent.

-

Vortex and/or sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the diluent as necessary to fall within the calibration range.

-

5. HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 150 mm x 3.0 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 228 nm |

| Run Time | Approximately 10-15 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30.0 | 70.0 |

| 4.0 | 5.0 | 95.0 |

| 6.0 | 5.0 | 95.0 |

| 6.1 | 30.0 | 70.0 |

| 10.0 | 30.0 | 70.0 |

6. Data Analysis

-

Identify the this compound peak in the chromatograms based on the retention time of the analytical standard.

-

Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-UV method for this compound quantification.

| Parameter | Typical Value |

| Retention Time (RT) | Dependent on specific column and conditions |

| Linearity (R²) | ≥ 0.999 |

| Linear Range | ~0.3 - 80 µg/mL |

| Limit of Detection (LOD) | 0.0043 mg/g |

| Limit of Quantification (LOQ) | 0.013 mg/g |

| Recovery | 61.9 - 69.5% (in oil matrix)[6] |

| Precision (%RSD) | 7.1 - 10.6% (in oil matrix)[6] |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification using HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cannabinoid - Wikipedia [en.wikipedia.org]

- 5. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Cannabidiolic Acid (CBDA) using a Validated Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract